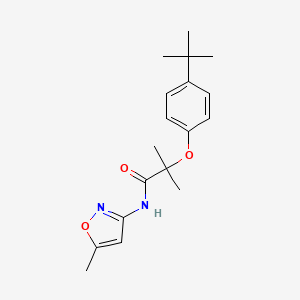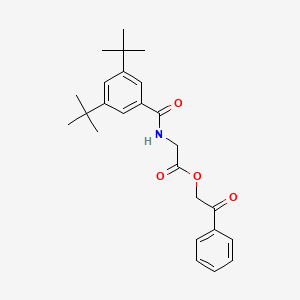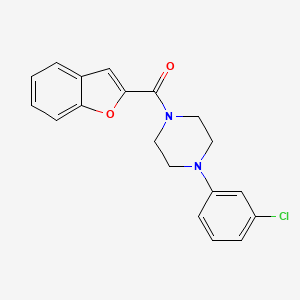![molecular formula C15H14BrFN2OS B4840677 (5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4840677.png)
(5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
Übersicht
Beschreibung
(5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is an organic compound with the molecular formula C18H12BrFOS. It is a solid, light yellow substance that is slightly soluble in DMSO and other common organic solvents but has poor solubility in water . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
The synthesis of (5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE involves several steps. One common method starts with the reaction of 2-(4-Fluorophenyl)-thiophene and 5-Bromo-2-methylbenzoic acid . The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The mixture is heated to around 50-60°C, and the reaction is monitored by gas chromatography (GC) until completion . After the reaction, the product is purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
(5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding thiol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Wirkmechanismus
The mechanism of action of (5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is primarily related to its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin works by inhibiting the SGLT2 protein in the kidneys, which reduces glucose reabsorption and increases glucose excretion in the urine, thereby lowering blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
(5-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to its specific structure and functional groups, which make it a valuable intermediate in pharmaceutical synthesis. Similar compounds include:
(5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanone: Another intermediate used in the synthesis of Canagliflozin.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Used in the synthesis of Empagliflozin, another SGLT2 inhibitor.
2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene: Also used in the synthesis of Canagliflozin.
These compounds share similar structural features but differ in their specific applications and reactivity.
Eigenschaften
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2OS/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-3-1-11(17)2-4-12/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPUPBHNRHGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(2-phenoxyethoxy)ethyl]propane-1,3-diamine](/img/structure/B4840595.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4840601.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4840621.png)
![5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840632.png)
![N-allyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4840637.png)

![4-({3-[(2-benzylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840660.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4840668.png)
![N-[2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl]acetamide](/img/structure/B4840670.png)

![4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-N-(3-CHLORO-4-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4840687.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4840689.png)
